molecular formula C15H21F3N4O B2878357 2,2-Dimethyl-1-(4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)propan-1-one CAS No. 2415524-08-0

2,2-Dimethyl-1-(4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)propan-1-one

Cat. No.: B2878357
CAS No.: 2415524-08-0
M. Wt: 330.355
InChI Key: ZRJOLQGEKCJXDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-1-(4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)propan-1-one is a complex organic compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidine ring and a dimethylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amidine derivative.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable diamine and a carbonyl compound.

    Coupling Reactions: The pyrimidine and piperidine rings are coupled together using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Assembly: The final compound is assembled by attaching the dimethylpropanone moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the piperidine ring using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,2-Dimethyl-1-(4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Biology: It is used in biochemical assays to study enzyme kinetics and inhibition.

    Materials Science: The compound is explored for its potential use in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

    Industry: It is used as a building block in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. The piperidine ring provides structural rigidity, while the pyrimidine ring participates in hydrogen bonding and π-π interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1-[4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidin-1-yl]ethanone
  • 2,2-Dimethyl-1-[4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidin-1-yl]butan-1-one

Uniqueness

2,2-Dimethyl-1-(4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

2,2-dimethyl-1-[4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N4O/c1-14(2,3)13(23)22-6-4-10(5-7-22)21-12-8-11(15(16,17)18)19-9-20-12/h8-10H,4-7H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJOLQGEKCJXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)NC2=NC=NC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.